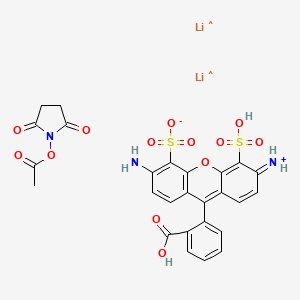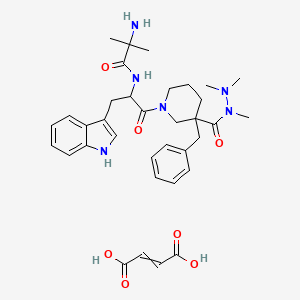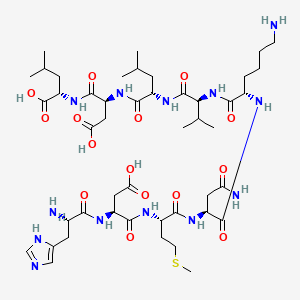
TFAX 488,SE (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TFAX 488,SE (dilithium) is a green fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, such as goat anti-mouse immunoglobulin G and streptavidin . This compound is widely used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TFAX 488,SE (dilithium) involves the reaction of a suitable precursor with a dilithium salt under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of TFAX 488,SE (dilithium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product .
化学反应分析
Types of Reactions
TFAX 488,SE (dilithium) primarily undergoes conjugation reactions with proteins or antibodies. These reactions are facilitated by the presence of reactive groups on the dye molecule that form stable covalent bonds with amino groups on the target molecules .
Common Reagents and Conditions
The common reagents used in these reactions include proteins or antibodies with available amino groups. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are bright and photostable conjugates of TFAX 488,SE (dilithium) with proteins or antibodies. These conjugates are used in various fluorescence-based assays and imaging techniques .
科学研究应用
TFAX 488,SE (dilithium) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a fluorescent probe in various chemical assays and experiments
Biology: Employed in flow cytometry, two-photon excitation microscopy, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy, structured illumination microscopy, and stimulated emission depletion microscopy
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular and molecular processes
Industry: Applied in the development of fluorescent labeling reagents and kits for research and diagnostic purposes
作用机制
TFAX 488,SE (dilithium) exerts its effects through its ability to form stable covalent bonds with amino groups on proteins or antibodies. This conjugation results in the formation of bright and photostable fluorescent complexes that can be detected and analyzed using various fluorescence-based techniques . The molecular targets and pathways involved include the specific amino groups on the target proteins or antibodies .
相似化合物的比较
TFAX 488,SE (dilithium) is unique due to its pH insensitivity and exceptional brightness and photostability. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye with similar properties but different chemical structure
FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye with different spectral properties and stability.
DyLight 488: A green fluorescent dye with comparable brightness and photostability.
TFAX 488,SE (dilithium) stands out due to its superior performance in terms of brightness and photostability, making it a preferred choice for various advanced imaging techniques .
属性
分子式 |
C26H21Li2N3O13S2 |
|---|---|
分子量 |
661.5 g/mol |
InChI |
InChI=1S/C20H14N2O9S2.C6H7NO4.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-4(8)11-7-5(9)2-3-6(7)10;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);2-3H2,1H3;; |
InChI 键 |
MNHRWGUFXBNOTA-UHFFFAOYSA-N |
规范 SMILES |
[Li].[Li].CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)


![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)


![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

